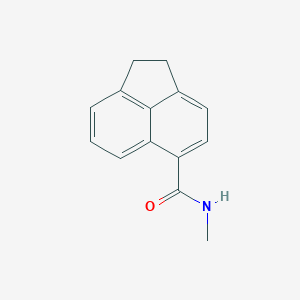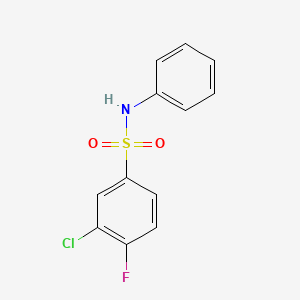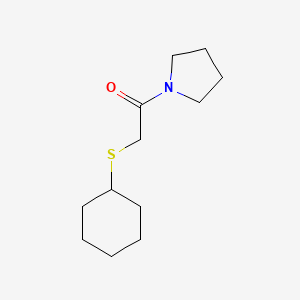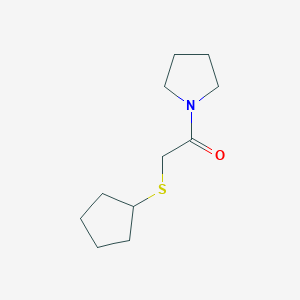
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It is known to inhibit the activity of Janus kinases (JAKs), which are enzymes that play a crucial role in the signaling pathways involved in inflammation and immune response.
Mecanismo De Acción
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine inhibits the activity of JAKs by binding to their active sites and preventing them from phosphorylating their downstream targets. This leads to a reduction in the activation of signal transducer and activator of transcription (STAT) proteins, which are involved in the regulation of cell growth, differentiation, and survival. By inhibiting JAK activity, 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine can disrupt the signaling pathways involved in inflammation and immune response, as well as the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine has been shown to have a range of biochemical and physiological effects. It can inhibit the growth and survival of cancer cells, induce apoptosis (programmed cell death), and reduce the activation of inflammatory cells. 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine has also been shown to reduce the production of cytokines, which are involved in the regulation of immune response and inflammation. In addition, 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine can affect the expression of genes involved in cell growth, differentiation, and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine in lab experiments is its specificity for JAKs, which allows researchers to study the role of these enzymes in various biological processes. 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of using 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine is that it may not be effective in all cell types or under all experimental conditions. In addition, the use of 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine may have unintended effects on other signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine. One area of interest is the development of more potent and selective JAK inhibitors, which may have greater therapeutic potential for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the role of JAKs in the regulation of immune response and the development of autoimmune diseases. Finally, further research is needed to understand the complex signaling pathways involved in cancer growth and survival, and to identify new targets for therapeutic intervention.
Métodos De Síntesis
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine can be synthesized using a variety of methods, including the reaction of 2,3,5-trichloropyridine with hydrazine hydrate in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then treated with sodium hydroxide to form 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine. Other methods include the reaction of 2,3,5-trichloropyridine with hydrazine sulfate, or the reaction of 4-amino-2,3,5-trichloropyridine with hydrazine hydrate.
Aplicaciones Científicas De Investigación
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine has been used in a wide range of scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine has also been used to study the role of JAKs in inflammation and immune response, and to investigate the signaling pathways involved in these processes.
Propiedades
IUPAC Name |
2,3,5-trichloro-6-hydrazinylpyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3N4/c6-1-3(9)2(7)5(12-10)11-4(1)8/h10H2,(H3,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWTWTAESWKWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)NN)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467086.png)
![[2-(3-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467091.png)
![[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467096.png)

![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467133.png)
![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)

![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)

![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)

